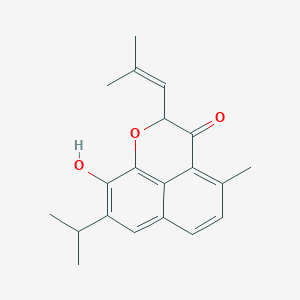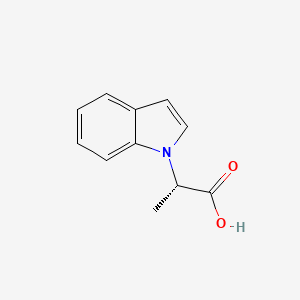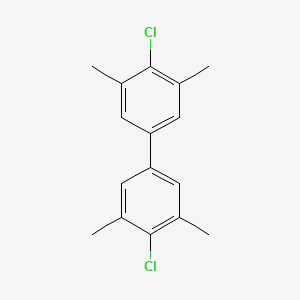![molecular formula C12H15N5O4 B12102351 [5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12102351.png)
[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate” is a compound belonging to the class of ribonucleoside 3’-phosphates. These ribonucleosides contain a phosphate group attached to the C-3 carbon of the ribose or deoxyribose moiety . It is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives .
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of this compound involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group at the C-2 position of ribose is protected using a suitable protecting group.
Activation of the Nucleobase: The purine nucleobase (6-aminopurin-9-yl) is activated for glycosylation.
Glycosylation: The activated nucleobase is coupled with the protected ribose derivative to form the glycosidic bond.
Deprotection: The protecting group is removed to reveal the hydroxyl group at the C-2 position.
Acetylation: The hydroxyl group at the C-3 position is acetylated to obtain “[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate.”
Industrial Production:: Industrial production methods may involve enzymatic processes, chemical synthesis, or fermentation, depending on the specific application.
Análisis De Reacciones Químicas
Reactions::
Glycosylation Reaction: Formation of the glycosidic bond between the nucleobase and ribose.
Acetylation Reaction: Acetylation of the hydroxyl group at the C-3 position.
Glycosylation: Activated nucleobase, ribose derivative, Lewis acid catalyst (e.g., trimethylsilyl triflate), and anhydrous solvent (e.g., dichloromethane).
Acetylation: Acetic anhydride, base (e.g., pyridine), and solvent (e.g., methanol).
Major Products:: The major product is “[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate.”
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: Used as a building block in nucleotide synthesis.
Biology: Essential for RNA and DNA synthesis.
Medicine: Investigated for antiviral properties.
Industry: Used in pharmaceuticals and biotechnology.
Mecanismo De Acción
The compound likely exerts its effects through interactions with molecular targets involved in nucleic acid metabolism. Further research is needed to elucidate specific pathways.
Comparación Con Compuestos Similares
While “[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate” is unique due to its specific structure, similar compounds include other ribonucleoside analogs and nucleotide derivatives.
Propiedades
Fórmula molecular |
C12H15N5O4 |
|---|---|
Peso molecular |
293.28 g/mol |
Nombre IUPAC |
[5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H15N5O4/c1-6(19)20-7-2-9(21-8(7)3-18)17-5-16-10-11(13)14-4-15-12(10)17/h4-5,7-9,18H,2-3H2,1H3,(H2,13,14,15) |
Clave InChI |
ORNWXPWLGGXUNT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12102272.png)








![1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol](/img/structure/B12102328.png)


![Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12102340.png)

